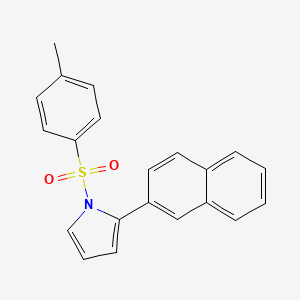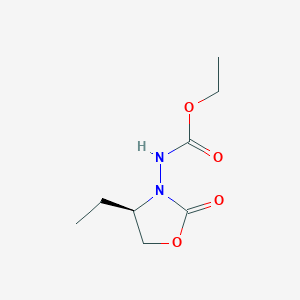
(R)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of an appropriate oxazolidinone derivative with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction could produce simpler oxazolidinone derivatives.
Scientific Research Applications
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
®-Methyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate: A similar compound with a methyl group instead of an ethyl group.
®-Ethyl (4-methyl-2-oxooxazolidin-3-yl)carbamate: A compound with a methyl group on the oxazolidinone ring.
Uniqueness
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate is unique due to its specific chiral configuration and functional groups, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
ethyl N-[(4R)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-3-6-5-14-8(12)10(6)9-7(11)13-4-2/h6H,3-5H2,1-2H3,(H,9,11)/t6-/m1/s1 |
InChI Key |
KSEYGUQXOGWNIL-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=O)N1NC(=O)OCC |
Canonical SMILES |
CCC1COC(=O)N1NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


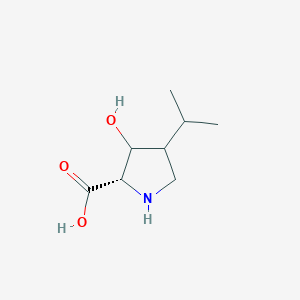
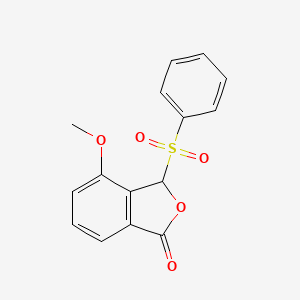
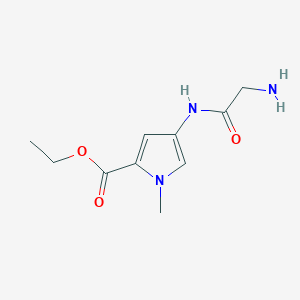


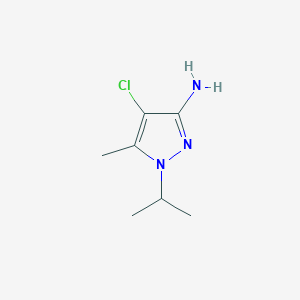

![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
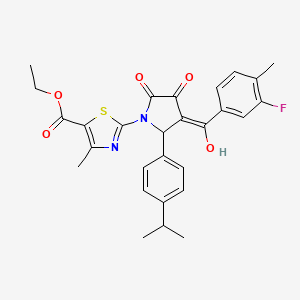
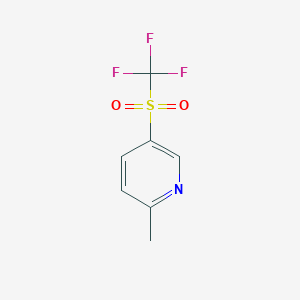
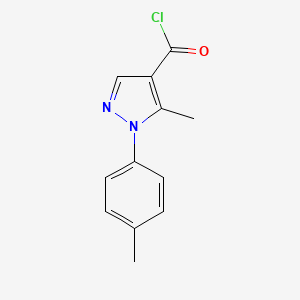
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
